4-iodo-N-(3-iodophenyl)benzamide
Description
4-Iodo-N-(3-iodophenyl)benzamide is a di-iodinated benzamide derivative characterized by iodine substituents at the para position of the benzamide ring and the meta position of the aniline moiety. This compound’s structural uniqueness lies in its dual iodine atoms, which confer distinct electronic, steric, and physicochemical properties. Iodine’s high atomic radius and polarizability enhance intermolecular interactions, such as halogen bonding, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9I2NO |
|---|---|
Molecular Weight |
449.02g/mol |
IUPAC Name |
4-iodo-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9I2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |
InChI Key |
BCQBTPICYRBUKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystal Packing
- The nitro group at the ortho position induces planar molecular conformations, leading to distinct crystal packing compared to methoxy-substituted analogues (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide). The nitro group’s electron-withdrawing nature also alters electrostatic interactions .
- 4-Iodo-N-(3-nitrophenyl)benzamide: The nitro group at the meta position (vs. This compound’s crystal structure exhibits intermolecular N–H···O hydrogen bonds and π-π stacking .
- 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)phenyl]benzamide : Methyl and imidazole substituents increase steric bulk, disrupting planar arrangements. The imidazole ring enables hydrogen bonding with biological targets, a feature absent in the target compound .
Table 1: Structural Parameters of Selected Analogues
Physicochemical Properties
- Molecular Weight and Lipophilicity : The dual iodine atoms in the target compound (MW ≈ 454 g/mol) increase molecular weight and lipophilicity compared to bromine (MW ≈ 367 g/mol) or methoxy (MW ≈ 257 g/mol) analogues. This enhances membrane permeability but may reduce aqueous solubility .
- Hydrogen-Bonding Capacity : The benzamide carbonyl forms H-bonds with biological targets (e.g., Arg63 in glucokinase), a feature shared across analogues. However, iodine’s electron-withdrawing effect may weaken H-bond strength compared to electron-donating groups .
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | 454.26 | 5.2 | 0.12 |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 367.18 | 3.8 | 0.45 |
| 4-Methoxy-N-(3-methylphenyl)benzamide | 257.30 | 2.1 | 1.89 |
*Predicted using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
